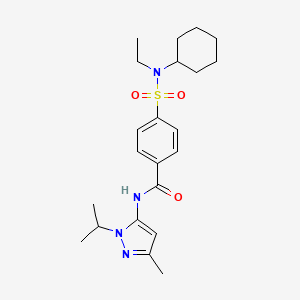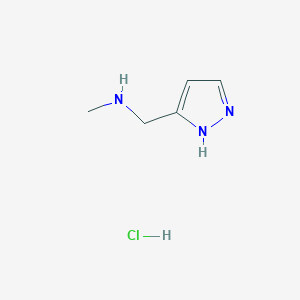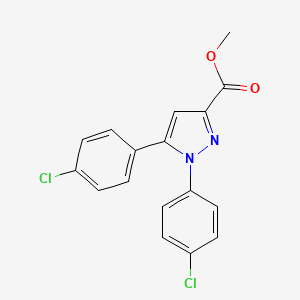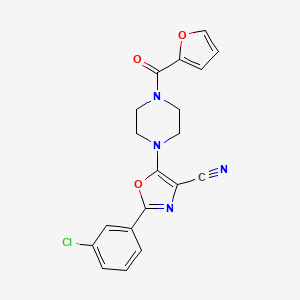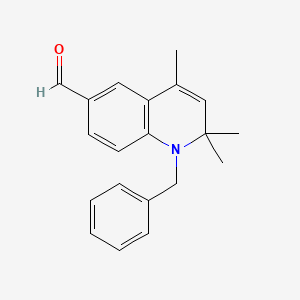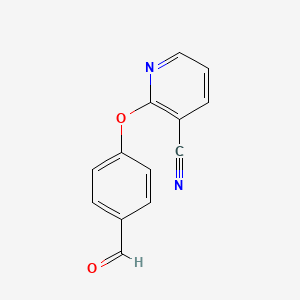
2-(4-Formylphenoxy)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Formylphenoxy)nicotinonitrile (2-FPN) is an organic compound belonging to the class of nitriles. It is an aromatic nitrile with a phenoxy group and a formyl group, and is a colorless liquid. 2-FPN has been studied extensively due to its potential applications in medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Supramolecular Assembly
The study of nicotinonitrile derivatives reveals their non-planar molecular structures and the dihedral angles between different phenyl rings and the pyridine ring, highlighting the importance of weak intramolecular and intermolecular interactions in forming supramolecular assemblies. These interactions facilitate the creation of a three-dimensional network, crucial for developing materials with specific properties (Chantrapromma, Fun, Suwunwong, Padaki, & Isloor, 2009).
Antimicrobial Activities
Nicotinonitrile derivatives have been synthesized and evaluated for their antimicrobial activities, providing a basis for developing new therapeutic agents. For instance, the synthesis of 2-amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile and its subsequent use in creating pyrido[2,3-d]pyrimidine systems have shown promising antibacterial and antifungal properties (Behalo, 2008).
Photophysical Properties
The synthesis and characterization of nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have revealed their potential as blue light-emitting materials. The detailed photophysical studies, including DFT calculations and fluorescence spectral measurements, demonstrate their significant absorption and fluorescence properties, essential for applications in optoelectronic devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Corrosion Inhibition
Research into nicotinonitrile compounds as green corrosion inhibitors for metals in acidic environments highlights their efficiency in protecting against corrosion. Their mode of action involves adsorption onto the metal surface, fitting the Langmuir adsorption isotherm model. These studies are pivotal for industries looking to enhance the lifespan and integrity of metal components in corrosive environments (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).
Energy Conversion Applications
The development of novel nicotinonitrile derivatives for use in dye-sensitized solar cells (DSSCs) illustrates the compound's role in improving photovoltaic performances. Such studies not only shed light on the molecular design suitable for energy conversion applications but also pave the way for the creation of more efficient solar energy harvesting systems (Hemavathi, Akash, Shanmukappagouda, Kusuma, Devaiah, Shwetharani, Balakrishna, & Ahipa, 2019).
Eigenschaften
IUPAC Name |
2-(4-formylphenoxy)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c14-8-11-2-1-7-15-13(11)17-12-5-3-10(9-16)4-6-12/h1-7,9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJHALFUHLQXBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

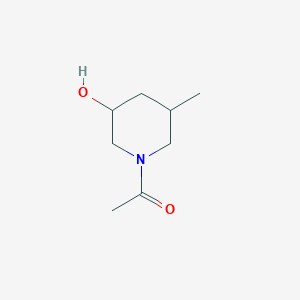
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)
![2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide](/img/structure/B2804537.png)
![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)
![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2804539.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)
